molecular formula C15H22N2O B3045148 7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine CAS No. 1022963-80-9

7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine

Cat. No.: B3045148
CAS No.: 1022963-80-9
M. Wt: 246.35
InChI Key: BEWWYYAOVZMPCU-UHFFFAOYSA-N
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Description

7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine is a chemical compound with a complex structure that includes a morpholine ring and a tetrahydrobenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydrobenzoannulene core, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, potentially inhibiting or activating certain pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine
  • 7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-4-amine

Uniqueness

7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the morpholine ring and the tetrahydrobenzoannulene core can result in different interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-14-4-1-12-2-5-15(6-3-13(12)11-14)17-7-9-18-10-8-17/h1,4,11,15H,2-3,5-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWWYYAOVZMPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CCC1N3CCOCC3)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725817
Record name 7-(Morpholin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022963-80-9
Record name 7-(Morpholin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a Parr pressure reactor was added 4-(2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-7-yl)-morpholine (200 mg, 0.0007 mol) in methanol (6 mL, 0.1 mol). The reaction was placed under 40 psi for 10 h. HPLC indicated no starting material remaining. The reaction mixture was filtered through celite. The celite was further washed with methanol and DMF. The filtrated was concentrated in vacuo to a tannish-brown solid which was confirmed as product by both 1HNMR and LCMS. Material was carried on without further purification to give 7-Morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamine 1HNMR (400 MHz, CDCl3) δ 6.89 (d, 1H, J=7.8 Hz), 6.49 (s, 1H), 6.45 (d, 1H, J=7.8 Hz), 3.70 (broad s, 4H), 3.52 (broad s, 1H), 2.68-2.77 (m, 2H), 2.56 (broad s, 4H), 2.05 (m, 2H), 1.59 (broad s, 2H), 1.39 (m, 2H), 1.22 (m, 2H).
Name
4-(2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-7-yl)-morpholine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine
Reactant of Route 2
7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine
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7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine
Reactant of Route 4
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7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine
Reactant of Route 5
7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine
Reactant of Route 6
7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine

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